molecular formula C9H8F2O3S B14758665 3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid

3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid

Cat. No.: B14758665
M. Wt: 234.22 g/mol
InChI Key: LVMXMEVMTLGEJU-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H8F2O3S It is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-((phenylthio)methyl)benzoic acid.

    Fluorination: The starting material is reacted with hydrogen fluoride to introduce fluorine atoms, resulting in the formation of the corresponding benzoic acid ester.

    Methoxylation: The ester is then treated with methanol in the presence of a catalyst to introduce the methoxy group.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets, while the methoxy and methylthio groups can modulate its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-2-methoxybenzoic acid
  • 3,4-Difluoro-5-(methylthio)benzoic acid
  • 2-Methoxy-5-(methylthio)benzoic acid

Uniqueness

3,4-Difluoro-2-methoxy-5-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H8F2O3S

Molecular Weight

234.22 g/mol

IUPAC Name

3,4-difluoro-2-methoxy-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H8F2O3S/c1-14-8-4(9(12)13)3-5(15-2)6(10)7(8)11/h3H,1-2H3,(H,12,13)

InChI Key

LVMXMEVMTLGEJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)O)SC)F)F

Origin of Product

United States

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